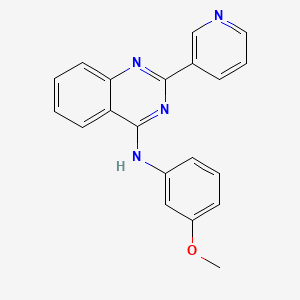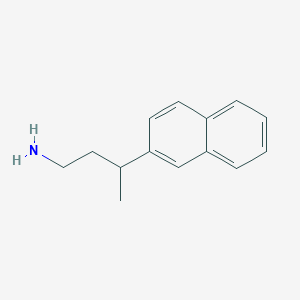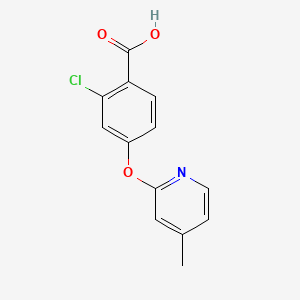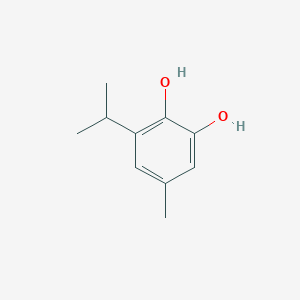
5-Methyl-3-(propan-2-yl)benzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-3-(propan-2-yl)benzene-1,2-diol, also known as thymol, is a naturally occurring monoterpenoid phenol derivative of cymene. It is found in the oil of thyme and other plants. This compound is known for its antiseptic properties and has a pleasant aromatic odor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(propan-2-yl)benzene-1,2-diol can be achieved through several methods. One common synthetic route involves the alkylation of m-cresol (3-methylphenol) with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone.
Industrial Production Methods
Industrial production of thymol often involves the extraction from thyme oil, where it is present in significant quantities. The oil is subjected to steam distillation, followed by purification processes such as crystallization or chromatography to isolate thymol.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-3-(propan-2-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: Thymol can be oxidized to thymohydroquinone using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to dihydrothymol using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Thymohydroquinone.
Reduction: Dihydrothymol.
Substitution: Brominated thymol derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methyl-3-(propan-2-yl)benzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in treating infections and as an antiseptic.
Industry: Utilized in the manufacture of perfumes, cosmetics, and food flavorings due to its aromatic properties.
Wirkmechanismus
The mechanism by which 5-Methyl-3-(propan-2-yl)benzene-1,2-diol exerts its effects involves disrupting the cell membranes of microorganisms. It interacts with the lipid bilayer, increasing membrane permeability and leading to cell lysis. This compound targets various molecular pathways, including those involved in microbial respiration and enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carvacrol: Another monoterpenoid phenol with similar antimicrobial properties.
Eugenol: Found in clove oil, also known for its antiseptic and analgesic properties.
Menthol: A monoterpenoid with cooling and soothing effects.
Uniqueness
5-Methyl-3-(propan-2-yl)benzene-1,2-diol is unique due to its dual hydroxyl groups, which enhance its solubility and reactivity compared to other monoterpenoids. Its pleasant aroma and strong antiseptic properties make it particularly valuable in both medicinal and industrial applications.
Eigenschaften
Molekularformel |
C10H14O2 |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
5-methyl-3-propan-2-ylbenzene-1,2-diol |
InChI |
InChI=1S/C10H14O2/c1-6(2)8-4-7(3)5-9(11)10(8)12/h4-6,11-12H,1-3H3 |
InChI-Schlüssel |
HCPUROQJUSURGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)O)O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


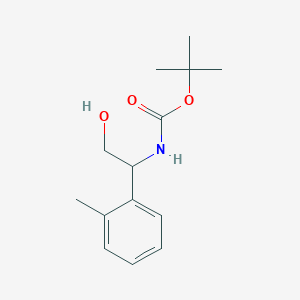
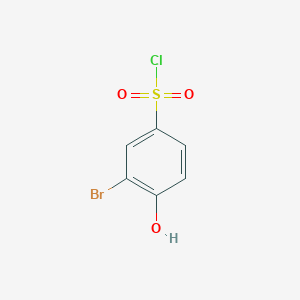




![10-(4-Bromophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B13579525.png)

